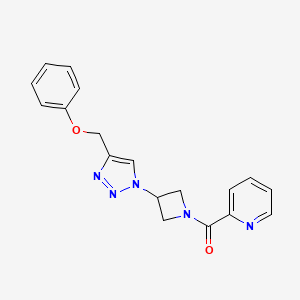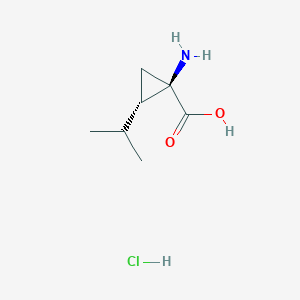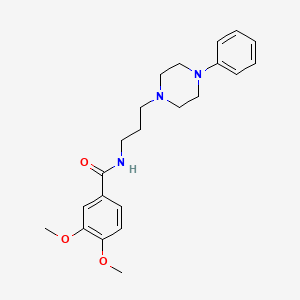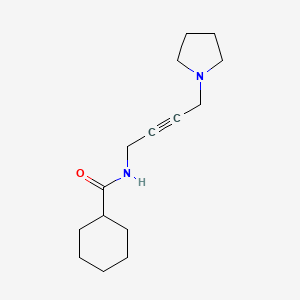![molecular formula C14H14ClF2N B2956310 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl CAS No. 2055839-93-3](/img/structure/B2956310.png)
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” is a chemical compound with the CAS Number: 1034758-47-8 . It has a molecular weight of 193.62 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of amines like “2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” can involve several methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular structure of “2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” can be represented by the linear formula: C8H10ClF2N . The InChI code for this compound is 1S/C8H9F2N.ClH/c9-7-3-6 (1-2-11)4-8 (10)5-7;/h3-5H,1-2,11H2;1H .Chemical Reactions Analysis
Amines, such as “2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl”, can undergo a variety of chemical reactions. These include reactions with acyl chlorides in a nucleophilic addition / elimination reaction . The nitrogen atom in the amine molecule, due to its lone pair of electrons, can act as a nucleophile and attack a carbon atom in the acyl chloride .Physical and Chemical Properties Analysis
“2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” is a white to yellow solid . The compound has a molecular weight of 193.62 . The compound’s solubility and other physical properties are not specified in the available data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Diastereoselective Synthesis : Research has demonstrated the highly diastereoselective synthesis of novel compounds through reactions involving specific types of chromenes. These processes highlight the potential for creating structurally unique molecules, which could be relevant for further applications in chemical synthesis and drug development (Korotaev et al., 2017).
- Photoaffinity Probes : Studies on the photolysis of diazirine-based compounds have revealed insights into the utility and limitations of using such compounds in the development of photoaffinity probes for biological systems. This research sheds light on the stability and reactivity of these molecules under various conditions (Platz et al., 1991).
Biochemical Applications
- Corrosion Inhibition : Investigations into the use of specific melamine derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies offer valuable insights into the practical applications of chemical compounds in protecting metals against corrosion, which is crucial for industrial maintenance and longevity (Verma et al., 2018).
- Phosphorus(III) Centers : Research into hypervalent, low-coordinate phosphorus(III) centers has provided new perspectives on the chemistry of phosphorus, including its bonding characteristics and potential applications in catalysis and material science (Burford et al., 2005).
Molecular Interaction and Binding
- DNA Binding and Nuclease Activity : The study of Cu(II) complexes with tridentate ligands has highlighted their significant DNA binding propensity and nuclease activity. Such findings are fundamental to understanding the interaction between metal complexes and biological macromolecules, which has implications for the development of therapeutic agents and diagnostic tools (Kumar et al., 2012).
Material Science and Surface Chemistry
- Corrosion Inhibition Properties : Further research into Schiff base complexes of cadmium(II) has explored their role as corrosion inhibitors on mild steel. These studies contribute to the development of more efficient and environmentally friendly corrosion protection strategies for various industries (Das et al., 2017).
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through a variety of mechanisms, such as hydrogen bonding, pi-alkyl, hydrophobic, and van der waal’s interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 19362 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the compound is a white to yellow solid , suggesting that it may be stable under a variety of conditions.
Eigenschaften
IUPAC Name |
2-[2-(3,5-difluorophenyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N.ClH/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17;/h1-4,7-9H,5-6,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQSLCNWLPEWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)

![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)


![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)


![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)


![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)
